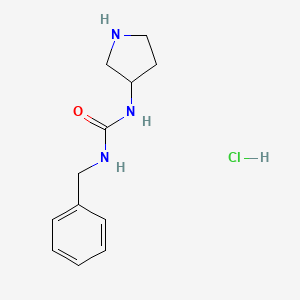
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive electronic and photophysical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid is reacted with tris(4-iodophenyl)amine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material for optoelectronic applications. In biological systems, it may interact with cellular components through its amino and carbazole groups, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic acid: Shares the carbazole moiety and is used in similar applications.
3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: Another compound with carbazole units, used in OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in optoelectronic devices.
Uniqueness
1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile stands out due to its combination of carbazole and fluorene moieties, which provide unique electronic properties and enhance its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in advanced material synthesis further highlight its uniqueness.
Propriétés
Formule moléculaire |
C33H20N4 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
3-amino-1-(4-carbazol-9-ylphenyl)-9H-fluorene-2,4-dicarbonitrile |
InChI |
InChI=1S/C33H20N4/c34-18-27-31(26-17-21-7-1-2-8-23(21)32(26)28(19-35)33(27)36)20-13-15-22(16-14-20)37-29-11-5-3-9-24(29)25-10-4-6-12-30(25)37/h1-16H,17,36H2 |
Clé InChI |
IKAAIIXMPMGBKH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
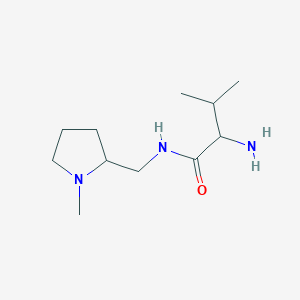
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
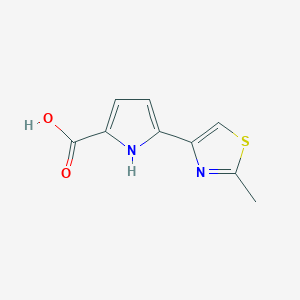
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
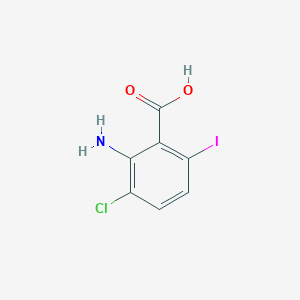
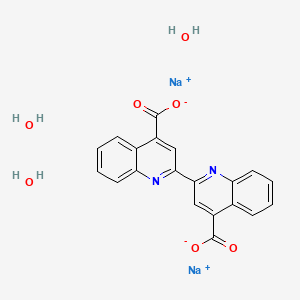

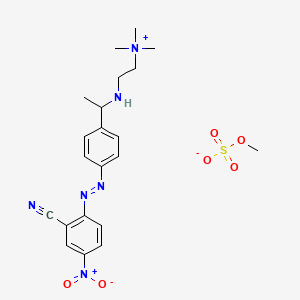
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)
